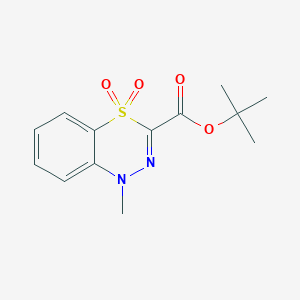

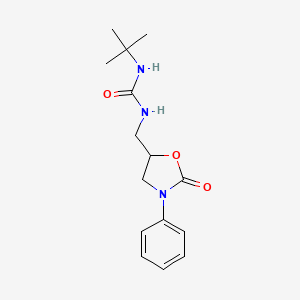

4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that has shown promising results in various scientific research applications.

Aplicaciones Científicas De Investigación

Novel Catalytic Synthesis Approaches

The scientific research on derivatives similar to 4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has focused on their synthesis through innovative catalytic approaches. For instance, the use of Benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 as a novel hybrid catalyst has demonstrated efficacy in the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. This approach leverages a three-component one-pot condensation process in aqueous media, highlighting the potential for green chemistry applications (Nikooei, Dekamin, & Valiey, 2020).

Antimicrobial and Antifungal Applications

Research into quinazoline and quinazolinone derivatives has also uncovered significant antimicrobial and antifungal activities. Novel synthetic pathways have led to the creation of compounds like 4-alkoxyquinazolin-2-carbonitriles, which exhibit considerable antifungal activity. This suggests potential for the development of new antimicrobial agents from quinazoline derivatives (Besson, Rees, Cottenceau, & Pons, 1996).

Applications in Tubulin Polymerization Inhibition

Another intriguing application is the discovery of compounds within this chemical family that inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), a compound with a similar framework, has shown promising antiproliferative activity against human cancer cells without significant antimicrobial or antimalarial activities at tested concentrations. This highlights the therapeutic potential of quinazolinone derivatives in cancer treatment (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

Synthesis of Anticancer Agents

Further research into the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, which share a structural motif with the quinazolinone , has identified these compounds as potential anticancer agents. The synthesis process emphasizes the adaptability of these chemical frameworks for developing novel drugs with cytotoxic activity against cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

Environmental and Green Chemistry

The research also touches on the environmental aspects of chemical synthesis, with methods developed for the solvent-free synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines. This method represents a step forward in green chemistry, offering efficient conversions without the need for harmful solvents or catalysts (Correa, Papadopoulos, Radnidge, Roberts, & Scott, 2002).

Propiedades

IUPAC Name |

4-benzylsulfanyl-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-12-6-11-20-16-10-5-4-9-15(16)17(19-18(20)22)23-13-14-7-2-1-3-8-14/h1-3,7-8,21H,4-6,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRDMCINMZBQPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/no-structure.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2566947.png)

![N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide](/img/structure/B2566949.png)

![N-Methyl-N-[2-oxo-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-3-yl)amino]ethyl]prop-2-enamide](/img/structure/B2566951.png)

![4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2566952.png)

![2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2566953.png)

![N-cyclopentyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2566959.png)

![(Z)-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one](/img/structure/B2566961.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2566967.png)